3,4-Dinitrocatechol
CAS No.: 20184-66-1
Cat. No.: VC8397055
Molecular Formula: C6H4N2O6
Molecular Weight: 200.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20184-66-1 |
|---|---|
| Molecular Formula | C6H4N2O6 |
| Molecular Weight | 200.11 g/mol |
| IUPAC Name | 3,4-dinitrobenzene-1,2-diol |
| Standard InChI | InChI=1S/C6H4N2O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,9-10H |
| Standard InChI Key | YAVVHVRMNIDVOQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O |
| Canonical SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture and Stereochemical Features
The molecular formula of 3,4-dinitrocatechol, C₆H₄N₂O₆, reflects a benzene ring substituted with two hydroxyl groups at positions 1 and 2 and two nitro groups at positions 3 and 4. The SMILES notation, C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)O, precisely encodes this arrangement . The InChIKey YAVVHVRMNIDVOQ-UHFFFAOYSA-N serves as a unique identifier for its stereochemical configuration .
The planar structure of the benzene ring and the spatial orientation of the nitro groups create a polarized electronic environment. Nitro groups at the 3- and 4-positions induce meta- and para-directing effects, respectively, which influence subsequent electrophilic substitution reactions.
Spectroscopic Characterization and Analytical Data
Collision cross-section (CCS) measurements provide insights into the gas-phase behavior of 3,4-dinitrocatechol adducts. The following table summarizes predicted CCS values for common ionized forms:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 201.01422 | 139.0 |
| [M+Na]⁺ | 222.99616 | 151.5 |
| [M+NH₄]⁺ | 218.04076 | 145.2 |
| [M-H]⁻ | 198.99966 | 141.4 |
| [M+Na-2H]⁻ | 220.98161 | 142.9 |
These values, derived from computational models, aid in mass spectrometry-based identification and quantification .
Synthetic Pathways and Production Methodologies
Modern Protection-Deprotection Strategies
Patent CN102976957A discloses a benzyl-protection strategy to enhance nitration regioselectivity . While this method primarily targets 4-nitrocatechol synthesis, analogous approaches could theoretically apply to 3,4-dinitrocatechol:
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Protection: Benzyl chloride reacts with catechol’s hydroxyl groups to form dibenzyl ether.
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Nitration: Controlled nitration introduces nitro groups at specific positions.
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Deprotection: Hydrogenolysis removes benzyl groups, yielding the desired nitrocatechol.
Industrial Applications and Functional Utility
3,4-Dinitrocatechol’s primary industrial relevance lies in its role as a precursor to aminocatechols. Reduction of its nitro groups via catalytic hydrogenation or chemical reductants (e.g., Sn/HCl) produces diamino derivatives, which find use in:
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Pharmaceuticals: Aminocatechols serve as intermediates in antipsychotic and antioxidant drug synthesis.
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Coordination Chemistry: The compound’s hydroxyl and nitro groups enable metal chelation, useful in catalysis and materials science.
Despite these potentials, large-scale applications remain limited due to synthesis challenges and regulatory constraints on nitroaromatics.
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